Cholesterol, acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

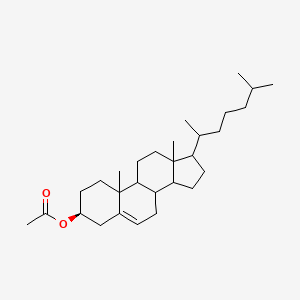

Cholesterol, acetate, also known as cholesteryl acetate, is a derivative of cholesterol. It is a steroid compound with the molecular formula C29H48O2. This compound is characterized by the presence of an acetate group at the 3-beta position of the cholest-5-ene structure. It is commonly used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cholesterol, acetate can be synthesized through the acetylation of cholesterol. The process involves the reaction of cholesterol with acetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out under anhydrous conditions and heated in a water bath for a few hours .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar acetylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography are common in industrial production.

Análisis De Reacciones Químicas

Chemical Acetylation of Cholesterol

Cholesteryl acetate is synthesized via acetylation of cholesterol's 3β-hydroxyl group:

Reaction :

Cholesterol+Acetic anhydrideFeCl3Cholesteryl acetate+Acetic acid

-

Conditions :

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Melting Point | 112–114°C | 3 |

| Molecular Weight | 428.69 g/mol | |

| Retardation Factor (Rf) | 0.67 (50:50 ethyl acetate/cyclohexane) | 3 |

Enzymatic Esterification

Acyl-CoA:cholesterol acyltransferase (ACAT) enzymes catalyze cholesterol esterification in vivo:

Cholesterol+Acyl CoAACATCholesteryl ester+CoA

Saponification

Cholesteryl acetate undergoes alkaline hydrolysis to regenerate cholesterol:

Reaction :

Cholesteryl acetate+NaOH→Cholesterol+Sodium acetate

-

Conditions :

Enzymatic Hydrolysis

Cholesterol esterase hydrolyzes cholesteryl acetate in lipid metabolism:

Cholesteryl acetateCholesterol esteraseCholesterol+Acetate

Optimized Parameters :

| Enzyme | Concentration (U/mL) | Sensitivity | Source |

|---|---|---|---|

| Cholesterol esterase | 5.00 | 91% | |

| Cholesterol oxidase | 2.00 | 120% |

Ozonolysis in Alcohols

Cholesteryl acetate reacts with ozone in methanol to form a hydroperoxide derivative:

Product : 3β-Acetoxy-5α-hydroperoxy-7β-methoxy-5α-B-homo-6-oxacholestane .

Mechanism :

-

Ozone cleavage of the Δ⁵ double bond.

-

Methanol addition at C7β, forming a hydroperoxide at C5α.

Sulfonylation

In synthetic pathways, cholesteryl derivatives undergo sulfonylation for functionalization:

Reaction :

16 26 Dihydroxyl cholesterol 3 methyl ether+MsCl→16 26 Dimesyloxy cholesterol 3 methyl ether

Polarimetry

Cholesteryl acetate exhibits optical rotation due to chiral centers:

-

Specific rotation: [α]D=−39.6° (c = 8 g/100 mL in CHCl₃)3.

Spectroscopic Data

| Technique | Key Signals | Source |

|---|---|---|

| IR | 1730 cm⁻¹ (C=O stretch) | 3 |

| ¹H NMR | δ 2.05 (s, 3H, CH₃CO), δ 5.38 (m, 1H, C6-H) |

Biological and Industrial Relevance

-

Lipoprotein Metabolism : Cholesteryl esters like cholesteryl acetate are critical components of low-density lipoproteins (LDL) and high-density lipoproteins (HDL) .

-

Coronary Disease : Elevated plasma cholesteryl esters correlate with atherosclerosis risk .

-

Synthetic Intermediates : Used in steroid drug synthesis and as protecting groups in organic chemistry .

Aplicaciones Científicas De Investigación

Drug Delivery Systems

Cholesterol acetate plays a pivotal role in the development of drug delivery systems. Its amphiphilic nature allows it to form stable liposomes, which can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.

Case Study: Cationic Liposomes for Gene Delivery

A study demonstrated the synthesis of cationic lipids derived from cholesterol acetate for non-viral gene delivery. These liposomes showed enhanced transfection efficiency compared to commercial alternatives like lipofectamine 2000. The structural variations of the head groups attached to cholesterol acetate significantly influenced the transfection rates, indicating that cholesterol acetate derivatives can be tailored for specific delivery applications .

Bioimaging Applications

Cholesterol acetate is also utilized in bioimaging techniques due to its ability to form stable complexes with imaging agents. These complexes enhance the visibility of biological structures during imaging procedures.

Case Study: Fluorescent Liposomes

Research involving the incorporation of cholesterol acetate into liposomal formulations demonstrated its utility as a carrier for fluorescent dyes. This application allows for real-time tracking of drug delivery within biological systems, providing insights into cellular uptake and distribution patterns .

Liposomal Formulations

The incorporation of cholesterol acetate into liposomes enhances their stability and biocompatibility, making them suitable for pharmaceutical applications.

Case Study: Phytosterol Acetate Esters

A study investigated the use of phytosterol acetate esters embedded in liposomes to improve their dispersity and bioavailability. The results showed that these formulations effectively reduced serum cholesterol levels in animal models by inhibiting intestinal cholesterol absorption .

| Study | Focus | Results |

|---|---|---|

| Study on Phytosterol Acetate Esters (2021) | Liposomal properties of phytosterols | Achieved over 90% encapsulation rate and effective cholesterol-lowering effects |

Anticancer and Antimicrobial Applications

Cholesterol acetate derivatives have been explored for their anticancer and antimicrobial properties. Various studies have synthesized new compounds based on cholesterol that exhibit significant biological activity.

Case Study: Anticancer Activity

Recent research highlighted the synthesis of new cholesterol-based derivatives that demonstrated promising anticancer activity against various cancer cell lines. These compounds were shown to induce apoptosis and inhibit cell proliferation effectively .

Mecanismo De Acción

The mechanism of action of Cholesterol, acetate involves its interaction with cell membranes. It integrates into the lipid bilayer, affecting membrane fluidity and permeability. This integration can influence various cellular processes, including signal transduction and membrane protein function. The acetate group at the 3-beta position plays a crucial role in modulating these effects.

Comparación Con Compuestos Similares

Cholesterol: The parent compound of Cholesterol, acetate.

Cholesteryl esters: Other esters of cholesterol with different fatty acid groups.

Steroidal pyrazolones: Compounds with similar steroidal structures but different functional groups.

Uniqueness: this compound is unique due to its specific acetate group at the 3-beta position, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Propiedades

Fórmula molecular |

C29H48O2 |

|---|---|

Peso molecular |

428.7 g/mol |

Nombre IUPAC |

[(3S)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |

InChI |

InChI=1S/C29H48O2/c1-19(2)8-7-9-20(3)25-12-13-26-24-11-10-22-18-23(31-21(4)30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,19-20,23-27H,7-9,11-18H2,1-6H3/t20?,23-,24?,25?,26?,27?,28?,29?/m0/s1 |

Clave InChI |

XUGISPSHIFXEHZ-MFAYAQHLSA-N |

SMILES isomérico |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CC[C@@H](C4)OC(=O)C)C)C |

SMILES canónico |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C |

Sinónimos |

cholesterol acetate cholesteryl acetate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.